1-Bromopinacolone

Description

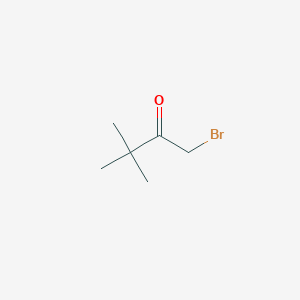

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3,3-dimethylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-6(2,3)5(8)4-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIRZMWXVJEBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203145 | |

| Record name | 1-Bromopinacolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5469-26-1 | |

| Record name | Bromopinacolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5469-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromopinacolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5469-26-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromopinacolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3,3-dimethylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMOPINACOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU9GTL96KB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromopinacolone (CAS: 5469-26-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromopinacolone (CAS number 5469-26-1), a versatile reagent in organic synthesis. The document details its physicochemical properties, safety and handling protocols, and its applications, particularly in the synthesis of biologically active compounds.

Physicochemical Properties

1-Bromopinacolone, also known as 1-bromo-3,3-dimethyl-2-butanone or bromomethyl tert-butyl ketone, is a clear, pale yellow to yellowish-brown liquid.[1][2] It is an α-bromoketone that is insoluble in water but soluble in organic solvents like chloroform and methanol.[1][2]

Table 1: Physicochemical Data for 1-Bromopinacolone

| Property | Value | Source(s) |

| CAS Number | 5469-26-1 | [3][4] |

| Molecular Formula | C₆H₁₁BrO | [5][6] |

| Molecular Weight | 179.05 g/mol | [3][7] |

| Appearance | Clear pale yellow to yellow-brownish liquid | [1][2] |

| Melting Point | -10 °C (lit.) | [1][3][6][8] |

| Boiling Point | 188-194 °C (lit.) | [1][3][8] |

| Density | 1.331 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index | n20/D 1.466 (lit.) | [1][3] |

| Flash Point | 75 °C (167 °F) - closed cup | [3][6] |

| Storage Temperature | -20°C to 2-8°C | [3][8] |

| InChI Key | SAIRZMWXVJEBMO-UHFFFAOYSA-N | [3][7] |

| SMILES | CC(C)(C)C(=O)CBr | [3][7] |

Safety and Handling

1-Bromopinacolone is considered a hazardous substance and requires careful handling in a laboratory setting. It is a combustible liquid and a lachrymator.[4][5]

Table 2: Hazard and Safety Information for 1-Bromopinacolone

| Category | Information | Source(s) |

| Signal Word | Warning | [3][8] |

| Pictogram | GHS07 (Exclamation Mark) | [3] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][7][8] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [3][8][9] |

| Personal Protective Equipment (PPE) | Dust mask type N95 (US), eyeshields, gloves | [3] |

| Incompatible Materials | Acids, bases, strong oxidizing agents, strong reducing agents | [4] |

Experimental Protocol: Spill and Exposure Management

-

Spill: In case of a spill, ensure adequate ventilation and remove all sources of ignition.[4] Absorb the spill with an inert material such as sand or silica gel and collect it in a suitable, closed container for disposal.[4][5]

-

Skin Contact: If the substance comes into contact with skin, immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[4][5]

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[4][5] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[4][5] Seek immediate medical attention.[5]

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration and get medical attention.[4][5]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[4][5]

Chemical Properties and Applications

1-Bromopinacolone is a reactive α-bromoketone used as an intermediate in various organic syntheses.[1][10] Its reactivity is centered around the carbon-bromine bond, making it a good substrate for nucleophilic substitution reactions.

Key Applications:

-

Synthesis of Triazole Compounds: It is a key intermediate for synthesizing triazole compounds, which are known for their biological activities, including antiviral, antibacterial, and antifungal properties.[1][9][11]

-

Enzyme Inhibition: 1-Bromopinacolone acts as a reversible, competitive inhibitor of acetylcholinesterase.[1][9] It has also been used as an active-site directed reagent for labeling acetylcholinesterase.[3][12]

-

Synthesis of Photolabile Derivatives: It is used to synthesize photolabile azido derivatives of compounds like the kaurene oxidase inhibitor, paclobutrazol.[3]

-

Coupling Reactions: It can undergo coupling reactions with various aldehyde electrophiles, a reaction that can be catalyzed by Samarium(II) iodide (SmI₂).[1][9]

Experimental Protocols

Experimental Protocol: Samarium(II) Iodide Promoted Coupling

While a detailed, step-by-step protocol is not available in the provided search results, the literature mentions the coupling of 1-bromopinacolone with various aldehyde electrophiles catalyzed by SmI₂.[1][9] A general workflow for such a reaction is outlined below.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The role of 1-bromopinacolone as a competitive inhibitor of acetylcholinesterase can be investigated using a standard enzymatic assay.[1][9]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1-bromopinacolone.

-

¹H NMR: A predicted ¹H NMR spectrum in CDCl₃ would show a singlet around 4.17 ppm for the two protons of the CH₂Br group and a singlet around 1.23 ppm for the nine protons of the tert-butyl group.[8]

-

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[7]

-

IR Spectroscopy: The Infrared (IR) spectrum would show a characteristic strong absorption for the C=O (ketone) stretch, typically in the range of 1715 cm⁻¹.[7][13] The C-Br stretch would appear in the fingerprint region.[14]

-

Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity at M and M+2, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[7][15]

This guide serves as a foundational resource for professionals working with 1-Bromopinacolone. For specific applications and experimental procedures, consulting the primary literature is highly recommended.

References

- 1. 1-Bromopinacolone | 5469-26-1 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 1-Bromopinacolone = 97 5469-26-1 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.es [fishersci.es]

- 6. AB114294 | CAS 5469-26-1 – abcr Gute Chemie [abcr.com]

- 7. Bromopinacolone | C6H11BrO | CID 21642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Bromopinacolone, CAS No. 5469-26-1 - iChemical [ichemical.com]

- 9. 1-Bromopinacolone | 5469-26-1 [amp.chemicalbook.com]

- 10. CAS 5469-26-1: Bromopinacolone | CymitQuimica [cymitquimica.com]

- 11. 1-Bromopinacolone, 97+% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. 1-溴频哪酮 ≥97% | Sigma-Aldrich [sigmaaldrich.cn]

- 13. Ch13 - Sample IR spectra [chem.ucalgary.ca]

- 14. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. youtube.com [youtube.com]

physical and chemical properties of 1-Bromo-3,3-dimethyl-2-butanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-Bromo-3,3-dimethyl-2-butanone, also known as bromomethyl tert-butyl ketone or 1-bromopinacolin. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Chemical Identity and Physical Properties

1-Bromo-3,3-dimethyl-2-butanone is a halogenated ketone with the chemical formula C₆H₁₁BrO.[1] It is a colorless to light yellow or light orange clear liquid.[2] The presence of a bulky tert-butyl group and a reactive bromine atom makes it a versatile intermediate in various chemical syntheses.[3]

Table 1: Physical and Chemical Properties of 1-Bromo-3,3-dimethyl-2-butanone

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁BrO | [1] |

| Molecular Weight | 179.06 g/mol | [2] |

| CAS Number | 5469-26-1 | [1] |

| Appearance | Colorless to light yellow/orange clear liquid | [2] |

| Boiling Point | 82-83 °C at 200 hPa | [4] |

| Density | 1.29 g/mL at 20 °C | [4] |

| Solubility | Soluble in polar organic solvents like alcohols and acetone; limited solubility in water.[3] | [3] |

| Synonyms | Bromomethyl tert-butyl ketone, 1-Bromopinacolin, 1-Bromopinacolone, α-Bromopinacolone | [1] |

Synthesis

The primary method for the synthesis of 1-Bromo-3,3-dimethyl-2-butanone is through the α-bromination of 3,3-dimethyl-2-butanone (pinacolone). This reaction typically involves the use of bromine in a suitable solvent.

Experimental Protocol: α-Bromination of Pinacolone

This protocol is adapted from a standard organic synthesis procedure.

Materials:

-

3,3-dimethyl-2-butanone (Pinacolone)

-

Bromine

-

Anhydrous methanol

-

Diethyl ether

-

10% aqueous potassium carbonate solution

-

Anhydrous calcium chloride

-

Ice-salt bath

-

Round-bottom flask (2 L, four-necked)

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser with calcium chloride drying tube

-

Pressure-equalizing dropping funnel (100 mL)

-

Rotary evaporator

-

Vigreux column

Procedure:

-

Reaction Setup: In a 2-liter, four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and a dropping funnel, add 86.0 g (1.00 mole) of 3,3-dimethyl-2-butanone and 600 mL of anhydrous methanol.

-

Bromination: Cool the stirred solution to 0-5 °C using an ice-salt bath. Add 160 g (1.00 mole) of bromine from the dropping funnel in a rapid, steady stream.

-

Reaction Monitoring: Maintain the temperature below 10 °C during the addition. The red color of the bromine should fade in approximately 45 minutes.

-

Hydrolysis: Add 300 mL of water to the reaction mixture and stir at room temperature overnight. This step is to hydrolyze any α-bromodimethyl ketals formed during the reaction.

-

Workup: Add 900 mL of water to the solution and extract the mixture with four 500-mL portions of diethyl ether.

-

Washing: Combine the ether layers and wash with 200 mL of 10% aqueous potassium carbonate solution, followed by two 200-mL portions of water.

-

Drying and Concentration: Dry the ether solution over anhydrous calcium chloride for one hour. Remove the solvent using a rotary evaporator at room temperature to yield the crude product.

-

Purification: Purify the crude product by distillation under reduced pressure through a Vigreux column to obtain 1-Bromo-3,3-dimethyl-2-butanone.

Diagram 1: Synthesis Workflow of 1-Bromo-3,3-dimethyl-2-butanone

Caption: Workflow for the synthesis of 1-Bromo-3,3-dimethyl-2-butanone.

Chemical Reactions and Reactivity

1-Bromo-3,3-dimethyl-2-butanone is a valuable synthetic intermediate due to its reactive α-bromo ketone moiety. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack.

Key Reactions:

-

Nucleophilic Substitution: It readily undergoes nucleophilic substitution reactions where the bromine atom is displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups at the α-position.

-

Formation of Heterocycles: It serves as a precursor in the synthesis of various heterocyclic compounds.

-

Use in Medicinal Chemistry: Its reactivity makes it a key building block in the synthesis of pharmaceutical compounds.

Biological Activity: Inhibition of Acetylcholinesterase

1-Bromo-3,3-dimethyl-2-butanone has been identified as an active site-directed covalent inhibitor of acetylcholinesterase (AChE).[2] Acetylcholinesterase is a crucial enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

The inhibition mechanism involves an initial reversible competitive binding to the active site of AChE, followed by an irreversible covalent modification.[2] The compound binds to the active site, and the α-carbon is attacked by a nucleophilic residue within the enzyme, leading to the covalent attachment of the inhibitor and inactivation of the enzyme.[5] This inactivation is time-dependent and follows first-order kinetics.[2]

Diagram 2: Acetylcholinesterase Inhibition Pathway

Caption: Inhibition of acetylcholinesterase by 1-Bromo-3,3-dimethyl-2-butanone.

Analytical Protocols

The characterization and purity assessment of 1-Bromo-3,3-dimethyl-2-butanone are typically performed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 1-Bromo-3,3-dimethyl-2-butanone.

Sample Preparation:

-

Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

-

Typical ¹H NMR chemical shifts for 1-Bromo-3,3-dimethyl-2-butanone in CDCl₃ are expected around δ 1.2 (s, 9H, C(CH₃)₃) and δ 4.2 (s, 2H, CH₂Br).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the compound and confirm its molecular weight.

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

GC-MS Parameters (Typical):

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) at 70 eV.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

Expected Absorptions:

-

A strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretching of the ketone.

-

C-H stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹.

-

A C-Br stretching vibration, which is typically weak and appears in the fingerprint region.

Safety and Handling

1-Bromo-3,3-dimethyl-2-butanone is a combustible liquid and should be handled with care.[6] It is advisable to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames.[6]

Conclusion

1-Bromo-3,3-dimethyl-2-butanone is a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, along with its specific biological activity as an acetylcholinesterase inhibitor, make it a compound of interest for further research and development. This guide provides a foundational understanding of its synthesis, reactivity, and analytical characterization to aid scientists in their research endeavors.

References

- 1. 2-Butanone, 1-bromo-3,3-dimethyl- [webbook.nist.gov]

- 2. 1-Bromopinacolone, an active site-directed covalent inhibitor for acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. airhygiene.com [airhygiene.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Reactions of 1-bromo-2-[14C]pinacolone with acetylcholinesterase from Torpedo nobiliana. Effects of 5-trimethylammonio-2-pentanone and diisopropyl fluorophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Bromopinacolone: Structure, Properties, and Acetylcholinesterase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromopinacolone, also known as 1-bromo-3,3-dimethyl-2-butanone, is a halogenated ketone that has garnered significant interest in the fields of organic synthesis and neurobiology. Its utility as a synthetic intermediate and, more notably, its specific interaction with acetylcholinesterase (AChE), make it a valuable tool for researchers. This technical guide provides a comprehensive overview of 1-Bromopinacolone, focusing on its chemical structure, molecular weight, physicochemical properties, and its mechanism of action as an AChE inhibitor. Detailed experimental protocols and visual representations of key pathways are included to support its application in research and drug development.

Chemical Structure and Molecular Properties

1-Bromopinacolone is a derivative of pinacolone, featuring a bromine atom at the alpha position to the carbonyl group. This structural feature is key to its reactivity.

Table 1: Chemical Identifiers and Molecular Weight of 1-Bromopinacolone

| Identifier | Value |

| IUPAC Name | 1-bromo-3,3-dimethylbutan-2-one[1] |

| Synonyms | Bromopinacolone, 1-Bromo-3,3-dimethyl-2-butanone, Bromomethyl tert-butyl ketone[1] |

| CAS Number | 5469-26-1 |

| Molecular Formula | C6H11BrO[1] |

| Molecular Weight | 179.05 g/mol [1] |

| SMILES | CC(C)(C)C(=O)CBr |

| InChI Key | SAIRZMWXVJEBMO-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of 1-Bromopinacolone

| Property | Value | Source |

| Appearance | Clear pale yellow liquid | - |

| Boiling Point | 188-194 °C | - |

| Melting Point | -10 °C | - |

| Density | 1.331 g/mL at 25 °C | - |

| Refractive Index | n20/D 1.466 | - |

Biological Activity: Inhibition of Acetylcholinesterase

1-Bromopinacolone is a well-characterized inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. Its inhibitory action is complex, exhibiting a dual mechanism.[2]

Initially, 1-Bromopinacolone acts as a reversible competitive inhibitor , binding to the active site of AChE.[2] Over time, it transitions to an irreversible covalent inhibitor by forming a stable covalent bond with a nucleophilic residue within the enzyme's active site.[2]

Table 3: Kinetic Data for Acetylcholinesterase Inhibition by 1-Bromopinacolone

| Parameter | Value | Conditions |

| Inhibition Constant (Ki) | 0.18 mM | Reversible competitive inhibition |

| Inactivation Half-time | 2 hours for 50% inactivation of the enzyme-inhibitor complex | pH 7.8 |

The irreversible inhibition makes 1-Bromopinacolone a useful tool for studying the structure and function of the AChE active site.

Experimental Protocols

Synthesis of 1-Bromopinacolone (Adapted from a similar procedure)

Materials:

-

Pinacolone (3,3-dimethyl-2-butanone)

-

Bromine

-

Methanol (anhydrous)

-

Diethyl ether

-

Aqueous potassium carbonate solution (10%)

-

Anhydrous calcium chloride

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, distillation apparatus.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pinacolone in anhydrous methanol.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a stoichiometric equivalent of bromine from the dropping funnel while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature until the reddish-brown color of bromine disappears.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash sequentially with 10% aqueous potassium carbonate solution and water.

-

Dry the ethereal layer over anhydrous calcium chloride.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain 1-Bromopinacolone.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

1-Bromopinacolone (inhibitor)

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of AChE, ATCI, DTNB, and 1-Bromopinacolone in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the desired concentration of 1-Bromopinacolone to the test wells. For control wells, add buffer instead of the inhibitor.

-

Add the AChE solution to all wells and incubate for a pre-determined time to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of 1-Bromopinacolone to the rate in the control wells.

Visualizations

Acetylcholinesterase Inhibition Pathway by 1-Bromopinacolone

Caption: Dual inhibition of AChE by 1-Bromopinacolone.

General Experimental Workflow for Synthesis and Characterization

Caption: Workflow for 1-Bromopinacolone synthesis and analysis.

References

spectral data for Bromomethyl tert-butyl ketone (¹H NMR, ¹³C NMR, IR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for bromomethyl tert-butyl ketone (also known as 1-bromo-3,3-dimethyl-2-butanone). Due to the limited availability of publicly accessible, experimentally verified spectral data for this specific compound, this guide combines theoretical predictions, data from analogous structures, and general spectroscopic principles to offer a comprehensive analytical profile. It is intended to serve as a valuable resource for researchers in compound identification, quality control, and process monitoring.

Chemical Structure and Expected Spectral Features

Bromomethyl tert-butyl ketone is a halogenated ketone with the chemical formula C₆H₁₁BrO. Its structure consists of a tert-butyl group attached to a carbonyl group, which is in turn bonded to a brominated methyl group.

Structure:

This structure dictates the expected signals in its ¹H NMR, ¹³C NMR, and IR spectra. The key features to anticipate are:

-

¹H NMR: Two distinct signals corresponding to the protons of the tert-butyl group and the methylene group adjacent to the bromine atom.

-

¹³C NMR: Four signals corresponding to the four unique carbon environments: the methyl carbons of the tert-butyl group, the quaternary carbon of the tert-butyl group, the carbonyl carbon, and the brominated methylene carbon.

-

IR Spectroscopy: Characteristic absorption bands for the carbonyl group (C=O) and C-H bonds, as well as a C-Br stretching frequency.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of bromomethyl tert-butyl ketone is expected to show two singlets, as there are no adjacent protons to cause spin-spin splitting.

| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| (CH₃)₃C- | ~1.2 | Singlet | 9H |

| -CH₂Br | ~4.1 | Singlet | 2H |

Note: The chemical shifts are predictions based on typical values for similar functional groups. The actual experimental values may vary depending on the solvent and spectrometer frequency.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit four distinct signals.

| Assignment | Predicted Chemical Shift (δ) ppm |

| C (CH₃)₃ | ~26 |

| C (CH₃)₃ | ~44 |

| -C H₂Br | ~35 |

| C =O | ~205 |

Note: These are estimated chemical shifts. The carbonyl carbon is expected to be the most downfield signal. Carbons attached to electronegative atoms like bromine will also be shifted downfield.[1]

Predicted IR Spectral Data

The infrared spectrum will provide information about the functional groups present in the molecule.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2970 - 2870 | Strong |

| C=O stretch (ketone) | ~1715 | Strong |

| C-H bend (methyl/methylene) | 1470 - 1365 | Medium |

| C-Br stretch | 650 - 550 | Medium-Strong |

Note: The carbonyl stretching frequency is a particularly strong and sharp absorption, characteristic of ketones.[2]

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of bromomethyl tert-butyl ketone is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to calibrate the chemical shift scale to 0 ppm.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition (General Parameters):

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz) is used.[3]

-

¹H NMR:

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of 1-5 seconds is typically used between pulses.

-

-

¹³C NMR:

-

Proton decoupling is employed to simplify the spectrum to single lines for each carbon.

-

A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

A longer relaxation delay may be necessary for quaternary carbons.

-

IR Spectroscopy

Sample Preparation (Neat Liquid):

-

A drop of pure bromomethyl tert-butyl ketone is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4]

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.[4]

-

The plates are mounted in a sample holder for analysis.

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

A background spectrum of the empty sample compartment is recorded first.

-

The sample is then placed in the spectrometer, and the sample spectrum is acquired.

-

The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectral analysis and identification of bromomethyl tert-butyl ketone.

Caption: Workflow for the spectroscopic analysis of bromomethyl tert-butyl ketone.

References

Synthesis of 1-Bromopinacolone from Pinacolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-bromopinacolone from pinacolone, a key intermediate in the preparation of various biologically active compounds. This document provides a comprehensive overview of the reaction, including experimental protocols, quantitative data, and mechanistic insights to support research and development in the pharmaceutical and chemical industries.

Introduction

1-Bromopinacolone, also known as 1-bromo-3,3-dimethyl-2-butanone, is a valuable synthetic intermediate. Its utility stems from the presence of a reactive bromine atom alpha to a carbonyl group, making it a versatile precursor for the synthesis of a wide range of organic molecules, including heterocyclic compounds with potential therapeutic applications. The synthesis of 1-bromopinacolone is typically achieved through the α-bromination of pinacolone. This guide will focus on the common methods for this transformation.

Physicochemical Properties of Pinacolone and 1-Bromopinacolone

A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1.

| Property | Pinacolone | 1-Bromopinacolone |

| CAS Number | 75-97-8 | 5469-26-1 |

| Molecular Formula | C₆H₁₂O | C₆H₁₁BrO |

| Molecular Weight | 100.16 g/mol | 179.05 g/mol [1] |

| Appearance | Colorless liquid | Clear pale yellow to yellow-brownish liquid[1] |

| Boiling Point | 106 °C | 188-194 °C[1] |

| Melting Point | -52.5 °C | -10 °C[1] |

| Density | 0.801 g/mL | 1.331 g/mL at 25 °C[1] |

| Solubility | Slightly soluble in water | Insoluble in water, soluble in chloroform and methanol[1] |

Synthesis of 1-Bromopinacolone

The synthesis of 1-bromopinacolone from pinacolone is an example of an α-halogenation of a ketone. This reaction can be carried out under either acidic or basic conditions, typically proceeding through an enol or enolate intermediate, respectively. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS).

Reaction Mechanism

The bromination of pinacolone in the presence of an acid catalyst proceeds through the formation of an enol intermediate. The carbonyl oxygen is first protonated, increasing the acidity of the α-protons. Tautomerization then leads to the formation of the enol. The electron-rich double bond of the enol then attacks a molecule of bromine in an electrophilic addition, followed by deprotonation to yield the α-bromoketone and hydrogen bromide.

Caption: Acid-catalyzed bromination of pinacolone.

Experimental Protocols

Two common methods for the synthesis of 1-bromopinacolone are presented below. These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Method A: Bromination using Molecular Bromine (Br₂) in Methanol

This method involves the direct bromination of pinacolone using a solution of bromine in a suitable solvent, such as methanol. An acid catalyst is often employed to facilitate the reaction.

Experimental Workflow:

Caption: General workflow for the synthesis of 1-bromopinacolone.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pinacolone (1.0 eq) in methanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.0-1.1 eq) in methanol dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the orange color of bromine disappears.

-

Extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford 1-bromopinacolone.

Method B: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a convenient and safer alternative to molecular bromine for α-bromination of ketones. The reaction is often initiated by a radical initiator or light.

Procedure:

-

In a round-bottom flask, dissolve pinacolone (1.0 eq) and N-bromosuccinimide (1.0-1.1 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of 1-bromopinacolone. Note that yields can vary depending on the specific conditions and scale of the reaction.

| Parameter | Method A (Br₂) | Method B (NBS) |

| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Solvent | Methanol, Acetic Acid | Carbon Tetrachloride, Acetonitrile |

| Catalyst/Initiator | Acid catalyst (e.g., HBr) | Radical initiator (e.g., AIBN) |

| Temperature | 0 °C to Room Temperature | Reflux |

| Typical Yield | 70-85% | 65-80% |

Safety Considerations

-

Pinacolone: Flammable liquid and vapor. Handle in a well-ventilated area.

-

Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

N-Bromosuccinimide: Irritant. Avoid contact with skin and eyes.

-

Organic Solvents: Many organic solvents are flammable and may be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

The synthesis of 1-bromopinacolone from pinacolone is a fundamental transformation in organic synthesis, providing a versatile building block for the development of new chemical entities. The choice of brominating agent and reaction conditions can be tailored to specific laboratory capabilities and safety considerations. The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and chemical synthesis.

References

An In-depth Technical Guide to the Mechanism of Bromination of 3,3-dimethyl-2-butanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of bromination of 3,3-dimethyl-2-butanone (also known as pinacolone). The document elucidates the distinct mechanistic pathways under acidic and basic conditions, highlighting the roles of enol and enolate intermediates, respectively. Detailed experimental protocols for achieving selective α-bromination are presented, alongside a summary of relevant (though limited for this specific substrate) quantitative data. The core mechanisms and experimental workflows are visualized through signaling pathway diagrams to facilitate a deeper understanding of the reaction dynamics. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who utilize halogenated ketones as synthetic intermediates.

Introduction

α-Halogenated ketones are versatile intermediates in organic synthesis, serving as precursors to a wide array of functional groups and molecular scaffolds. The bromination of ketones, in particular, is a fundamental transformation. 3,3-dimethyl-2-butanone, with its sterically hindered tert-butyl group, presents an interesting case for studying the regioselectivity and mechanism of this reaction. This guide will delve into the two primary mechanisms of bromination—acid-catalyzed and base-catalyzed—and provide practical insights for laboratory application.

Reaction Mechanisms

The bromination of 3,3-dimethyl-2-butanone can proceed through two distinct pathways depending on the catalytic conditions.

Acid-Catalyzed Bromination

Under acidic conditions, the bromination of 3,3-dimethyl-2-butanone proceeds through an enol intermediate. The reaction is typically catalyzed by a protic acid, such as hydrobromic acid (HBr) or acetic acid (AcOH).

The mechanism involves the following steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Enol formation: A weak base (e.g., water or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of a neutral enol intermediate. This is the rate-determining step of the reaction.

-

Nucleophilic attack by the enol: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine.

-

Deprotonation: The resulting protonated α-bromo ketone is deprotonated by a weak base to yield the final product and regenerate the acid catalyst.

Due to the steric hindrance of the tert-butyl group, the formation of the enol will occur exclusively at the methyl group (the less substituted α-carbon). This leads to the selective formation of 1-bromo-3,3-dimethyl-2-butanone.

Solubility Profile of 1-Bromopinacolone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Bromopinacolone (also known as 1-bromo-3,3-dimethyl-2-butanone) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics and provides a detailed experimental protocol for determining precise solubility values in a laboratory setting.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter in drug development and chemical synthesis. It influences reaction kinetics, purification strategies, and formulation development. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. 1-Bromopinacolone, with its polar carbonyl group and a relatively nonpolar tert-butyl group, exhibits a nuanced solubility profile. It is a somewhat polar molecule.[1]

Solubility Data for 1-Bromopinacolone

Extensive searches of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for 1-Bromopinacolone in a range of organic solvents. However, qualitative descriptions of its solubility are available and are summarized in the table below.

| Solvent Classification | Solvent Examples | Qualitative Solubility |

| Polar Aprotic Solvents | Acetone | Expected to be soluble[1] |

| Ethyl Acetate | Soluble | |

| Polar Protic Solvents | Methanol | Soluble |

| Ethanol | Expected to be soluble[1] | |

| Chlorinated Solvents | Chloroform | Soluble |

| Dichloromethane | Soluble | |

| Aromatic Hydrocarbons | Toluene | Slightly soluble |

| Aliphatic Hydrocarbons | Hexane | Nearly insoluble[1] |

| Aqueous | Water | Insoluble[2][3][4] |

This information suggests that 1-Bromopinacolone is most soluble in polar and chlorinated organic solvents, with limited solubility in nonpolar hydrocarbons.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data for 1-Bromopinacolone in a specific organic solvent, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

Objective: To determine the saturation solubility of 1-Bromopinacolone in a selected organic solvent at a specific temperature.

Materials:

-

1-Bromopinacolone (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of 1-Bromopinacolone to a series of vials containing a known volume of the selected organic solvent. The amount of solid added should be more than what is expected to dissolve to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, stop the shaking and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Dilution: Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 1-Bromopinacolone in the diluted solution using a validated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).

-

Calculation: The solubility (S) is calculated using the following formula:

S = (C * DF * V) / m

Where:

-

C = Concentration of the diluted solution (e.g., in mg/mL)

-

DF = Dilution factor

-

V = Volume of the solvent in the vial (in mL)

-

m = Mass of the initial sample (not used in this calculation but good to record)

The final solubility is typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 1-Bromopinacolone.

This guide provides a foundational understanding of the solubility of 1-Bromopinacolone. For specific applications, it is highly recommended that researchers determine the quantitative solubility in their solvent systems of interest using the detailed protocol provided.

References

In-Depth Technical Guide on the Stability and Storage of 1-Bromopinacolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Bromopinacolone (CAS 5469-26-1). Due to its reactive nature as an α-bromoketone, proper handling and storage are crucial to ensure its integrity and prevent degradation, which can impact experimental outcomes and product quality. This document synthesizes available data and provides general protocols for stability assessment.

Core Concepts: Chemical Stability and Reactivity

1-Bromopinacolone, also known as 1-bromo-3,3-dimethyl-2-butanone, is a versatile reagent in organic synthesis. However, the presence of a bromine atom alpha to a carbonyl group renders the molecule susceptible to various degradation pathways. Its stability is influenced by temperature, light, moisture, and the presence of incompatible substances.

The primary modes of degradation for α-bromoketones like 1-bromopinacolone include:

-

Dehydrobromination: This is a common decomposition pathway, often catalyzed by bases, leading to the formation of an α,β-unsaturated ketone and hydrogen bromide (HBr). The liberated HBr can, in turn, catalyze further degradation.

-

Hydrolysis: In the presence of water, 1-bromopinacolone can hydrolyze to form 1-hydroxy-3,3-dimethyl-2-butanone and HBr.

-

Nucleophilic Substitution: The α-carbon is electrophilic and susceptible to attack by various nucleophiles, leading to the displacement of the bromide ion.

-

Photochemical Decomposition: Exposure to light, particularly UV radiation, can induce C-Br bond cleavage, generating radical species that can lead to a variety of degradation products.

Common indicators of 1-Bromopinacolone decomposition include a change in color (often darkening to yellow or brown), the formation of solid byproducts, and the evolution of hydrogen bromide gas, which has a sharp, acrid odor.[1]

Recommended Storage Conditions

To maintain the quality and shelf-life of 1-Bromopinacolone, the following storage conditions are recommended based on information from various chemical suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or 2-8°C | Reduces the rate of decomposition reactions.[2] |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidation and reaction with atmospheric moisture. |

| Light | Store in the dark (amber vial or opaque container) | Prevents photochemical decomposition.[3][4] |

| Moisture | Dry environment, tightly sealed container | Prevents hydrolysis. |

| Container | Tightly closed, suitable container (e.g., glass) | Prevents exposure to air and moisture.[5] |

Factors Influencing Stability

The stability of 1-Bromopinacolone is a function of several interconnected factors. The following diagram illustrates these relationships and the resulting degradation pathways.

Caption: Factors influencing the stability and degradation pathways of 1-Bromopinacolone.

Incompatible Materials

To prevent accelerated decomposition and potentially hazardous reactions, 1-Bromopinacolone should not be stored with the following materials[5]:

-

Acids: Can catalyze decomposition.

-

Bases: Potent catalysts for dehydrobromination.

-

Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

-

Strong Reducing Agents: Can react with the carbonyl and bromo groups.

Hazardous Decomposition Products

Under thermal stress or in the presence of incompatible materials, 1-Bromopinacolone can decompose to produce hazardous substances, including:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Hydrogen bromide (HBr)[5]

Experimental Protocols for Stability Assessment

Experimental Workflow

Caption: A general workflow for assessing the stability of 1-Bromopinacolone.

Key Methodologies

1. Forced Degradation Study

-

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

-

Protocol:

-

Prepare solutions of 1-Bromopinacolone in suitable solvents (e.g., acetonitrile, methanol).

-

Expose the solutions to various stress conditions:

-

Acidic: 0.1 M HCl at a specified temperature (e.g., 60 °C).

-

Basic: 0.1 M NaOH at a specified temperature (e.g., 60 °C).

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Store the solid or solution at elevated temperatures (e.g., 60°C, 80°C).

-

Photolytic: Expose the solution to a controlled light source (e.g., xenon lamp) with a specified light intensity and duration.

-

-

At defined time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

2. Development of a Stability-Indicating Analytical Method

-

Objective: To develop an analytical method capable of separating and quantifying the parent compound from its degradation products.

-

Recommended Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

-

General HPLC Method Parameters:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient of water (with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where 1-Bromopinacolone and its potential degradation products absorb. A photodiode array (PDA) detector is highly recommended to obtain UV spectra for peak purity assessment.

-

Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

-

3. Long-Term and Accelerated Stability Studies

-

Objective: To determine the shelf-life of 1-Bromopinacolone under recommended storage conditions.

-

Protocol:

-

Store multiple batches of 1-Bromopinacolone under long-term (e.g., 2-8°C) and accelerated (e.g., 25°C/60% RH) conditions.

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated), test the samples for appearance, purity (using the validated stability-indicating method), and any other relevant quality attributes.

-

Analyze the data to establish a re-test period or shelf-life.

-

Conclusion

1-Bromopinacolone is an inherently reactive molecule, and its stability is a critical consideration for its use in research and development. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light and moisture, its degradation can be minimized. For critical applications, it is highly recommended to perform stability studies using a validated analytical method to ensure the quality and integrity of the material over time. This guide provides a foundational understanding and practical recommendations to aid researchers in the proper handling and storage of this important synthetic building block.

References

A Technical Guide to High-Purity 1-Bromopinacolone for Researchers and Drug Development Professionals

Introduction: 1-Bromopinacolone (CAS No. 5469-26-1), also known as 1-bromo-3,3-dimethyl-2-butanone, is a versatile α-bromoketone that serves as a crucial intermediate in the synthesis of a variety of biologically active compounds.[1] Its utility is particularly notable in the development of triazole-based fungicides and as a tool for studying enzyme inhibition, specifically acetylcholinesterase.[1][2][3] This technical guide provides an in-depth overview of commercially available high-purity 1-Bromopinacolone, its synthesis and purification, quality control methodologies, and key applications in drug development and research.

Commercial Suppliers of High-Purity 1-Bromopinacolone

A number of chemical suppliers offer 1-Bromopinacolone at various purity levels suitable for research and development purposes. The table below summarizes the offerings from several prominent vendors. Researchers are advised to request certificates of analysis for lot-specific purity data.

| Supplier | Purity Specification | Available Quantities |

| Sigma-Aldrich | ≥97% | 5ml, 25ml |

| Thermo Fisher Scientific | 97+% | 50g |

| 93% | 5mL | |

| TCI America | >95.0% (GC) | 5g, 25g |

| ChemicalBook | Varies by supplier | Varies |

| Enke Pharma-tech Co.,Ltd. | 98% | Up to 1000 Kilogram/Month |

Physicochemical Properties and Specifications

High-purity 1-Bromopinacolone is a clear, pale yellow to yellow-brownish liquid with the following key properties:[3]

| Property | Value |

| Molecular Formula | C₆H₁₁BrO |

| Molecular Weight | 179.05 g/mol |

| Melting Point | -10 °C (lit.)[3] |

| Boiling Point | 188-194 °C (lit.)[3] |

| Density | 1.331 g/mL at 25 °C (lit.)[3] |

| Refractive Index (n20/D) | 1.466 (lit.)[3] |

| Solubility | Insoluble in water[3] |

| Storage Temperature | 2-8°C or -20°C |

Experimental Protocols

Synthesis of High-Purity 1-Bromopinacolone

A common method for the synthesis of 1-Bromopinacolone involves the bromination of pinacolone. The following is a representative experimental protocol adapted from literature procedures.

Materials:

-

Pinacolone

-

Bromine

-

Sulfuric Acid (catalyst)

-

Dichloromethane (solvent)

-

Sodium bicarbonate solution (for work-up)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve pinacolone in dichloromethane.

-

Add a catalytic amount of sulfuric acid to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add bromine dropwise from the dropping funnel while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until the red color of bromine disappears.

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-Bromopinacolone.

Purification by Vacuum Distillation

Due to its high boiling point at atmospheric pressure, vacuum distillation is the preferred method for purifying 1-Bromopinacolone to achieve high purity.

Apparatus:

-

Round-bottom flask

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Vacuum pump with a trap and manometer

-

Heating mantle and magnetic stirrer

Procedure:

-

Assemble the vacuum distillation apparatus in a fume hood.

-

Place the crude 1-Bromopinacolone in the round-bottom flask with a magnetic stir bar.

-

Connect the vacuum source and slowly reduce the pressure to approximately 10-20 mmHg.

-

Begin heating the flask gently with the heating mantle while stirring.

-

Collect and discard the initial forerun, which may contain lower-boiling impurities.

-

Collect the main fraction of purified 1-Bromopinacolone at a stable boiling point.

-

Do not distill to dryness; leave a small amount of residue in the distillation flask.

-

Allow the apparatus to cool completely before slowly releasing the vacuum.

Quality Control by Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust method for determining the purity of 1-Bromopinacolone and quantifying any impurities.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 280°C.

-

Detector Temperature: 300°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Final temperature: 250°C, hold for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

Sample Preparation:

-

Accurately weigh approximately 100 mg of the 1-Bromopinacolone sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or acetone.

Data Analysis: The purity is typically determined by area normalization, where the peak area of 1-Bromopinacolone is expressed as a percentage of the total area of all peaks in the chromatogram.

Applications in Drug Development and Research

Synthesis of Triazole Fungicides

1-Bromopinacolone is a key building block in the synthesis of triazole-based fungicides, such as paclobutrazol and triadimefon.[2] The α-bromo group is susceptible to nucleophilic substitution by the triazole ring.

Acetylcholinesterase Inhibition

1-Bromopinacolone acts as a reversible competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][3] This property makes it a useful tool for studying the active site of AChE and for the development of potential therapeutic agents for neurological disorders.

References

Toxicological Profile of 1-Bromopinacolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a comprehensive safety data sheet (SDS) or a formal risk assessment. All handling of 1-Bromopinacolone should be conducted in accordance with established laboratory safety protocols and under the guidance of qualified personnel.

Executive Summary

1-Bromopinacolone (CAS No: 5469-26-1), also known as 1-bromo-3,3-dimethyl-2-butanone, is a combustible liquid that is classified as a hazardous chemical.[1] This technical guide provides a consolidated overview of its known toxicological profile, drawing from available safety data sheets and established testing guidelines. The primary hazards identified are skin and eye irritation, and respiratory system irritation upon single exposure.

A significant data gap exists for chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity. While no specific studies on 1-Bromopinacolone are publicly available for these endpoints, the toxicological profile of structurally related compounds, such as 1-bromopropane which is "reasonably anticipated to be a human carcinogen," suggests that caution is warranted.

This guide summarizes the available quantitative toxicity data, outlines the standard experimental protocols for key toxicological assessments as per the Organisation for Economic Co-operation and Development (OECD) guidelines, and provides visualizations of these experimental workflows.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C6H11BrO | [1][2] |

| Molecular Weight | 179.06 g/mol | [1][2] |

| Appearance | Liquid | |

| Boiling Point | 188-194 °C | |

| Melting Point | -10 °C | |

| Density | 1.331 g/mL at 25 °C | |

| Flash Point | 75 °C (167 °F) - closed cup |

Toxicological Data

Acute Toxicity

There is no specific acute toxicity information available for 1-Bromopinacolone.[1] However, based on Acute Toxicity Estimates (ATE), the classification criteria for acute oral, dermal, and inhalation toxicity are not met.[1]

| Route | Endpoint | Value | Classification |

| Oral | LD50 | > 2000 mg/kg (ATE) | Not Classified |

| Dermal | LD50 | > 2000 mg/kg (ATE) | Not Classified |

| Inhalation (Vapor) | LC50 | > 20 mg/l (ATE) | Not Classified |

Skin Corrosion/Irritation

1-Bromopinacolone is classified as a skin irritant (Category 2).[1][2] It causes skin irritation.[1][2]

Serious Eye Damage/Eye Irritation

This chemical is classified as causing serious eye irritation (Category 2).[1][2]

Respiratory or Skin Sensitization

There is no information available regarding the potential for 1-Bromopinacolone to cause respiratory or skin sensitization.[1]

Germ Cell Mutagenicity

No information is available on the mutagenic effects of 1-Bromopinacolone.[1]

Carcinogenicity

There is no information available on the carcinogenicity of 1-Bromopinacolone.[1] It is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[3]

Reproductive Toxicity

No data is available on the reproductive toxicity of 1-Bromopinacolone.[2]

Specific Target Organ Toxicity (STOT)

-

Single Exposure: 1-Bromopinacolone is classified as a Category 3 for specific target organ toxicity following a single exposure, with the respiratory system being the target organ.[1][2] It may cause respiratory irritation.[1][2]

-

Repeated Exposure: No data is available on the effects of repeated exposure to 1-Bromopinacolone.[2]

Experimental Protocols

The following sections describe the standard methodologies for key toxicological experiments, based on OECD guidelines. These protocols represent the standard approach for generating the type of data that is currently lacking for 1-Bromopinacolone.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is an alternative to the classical LD50 test and aims to determine a dose that produces evident toxicity without causing mortality.[4]

Methodology:

-

Animal Selection: Healthy, young adult rodents (usually female rats) are used.[4]

-

Housing and Fasting: Animals are housed individually and fasted (food, but not water) overnight before dosing.[4]

-

Dose Administration: The test substance is administered orally in a single dose via gavage.[4] The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on any existing information.[4]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[4]

-

Procedure: The test proceeds sequentially in a group of animals. If no toxicity is observed at the starting dose, the next higher fixed dose is used in another group. If toxicity is observed, the test is repeated at the same dose level to confirm, and if necessary, a lower dose is tested.

Caption: Workflow for Acute Oral Toxicity - Fixed Dose Procedure (OECD 420).

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro test uses a reconstructed human epidermis model to assess the skin irritation potential of a chemical.[5][6]

Methodology:

-

Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) tissues are equilibrated.[7]

-

Test Substance Application: A small amount of the test substance is applied topically to the surface of the RhE tissue.[7]

-

Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes) followed by a post-exposure incubation period (e.g., 42 hours).[5]

-

Viability Assessment: Cell viability is determined by the enzymatic conversion of MTT to formazan, which is then extracted and quantified spectrophotometrically.[6]

-

Classification: A reduction in tissue viability below a certain threshold (≤ 50%) indicates that the substance is an irritant.[5][8]

Caption: Workflow for In Vitro Skin Irritation Test (OECD 439).

Acute Eye Irritation/Corrosion (OECD 405)

This in vivo test evaluates the potential of a substance to cause irritation or corrosion to the eye.[9][10]

Methodology:

-

Animal Selection: Healthy young adult albino rabbits are typically used.[10]

-

Procedure: A single dose of the test substance is applied to one eye of the animal. The other eye serves as a control.[11]

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) and the degree of eye irritation is scored for the cornea, iris, and conjunctiva.[10][11]

-

Duration: Observations may continue for up to 21 days to assess the reversibility of any effects.[12]

Caption: Workflow for Acute Eye Irritation/Corrosion Test (OECD 405).

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro test is widely used to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[13][14][15]

Methodology:

-

Tester Strains: Amino-acid requiring strains of bacteria are used.[13]

-

Exposure: The bacteria are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix).[14]

-

Incubation: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid required by the tester strain.[16]

-

Scoring: After incubation for 48-72 hours, the number of revertant colonies (colonies that have mutated and can now grow on the minimal medium) are counted.[16]

-

Evaluation: A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Caption: Workflow for Bacterial Reverse Mutation (Ames) Test (OECD 471).

Data Gaps and Future Research

The toxicological profile of 1-Bromopinacolone is incomplete. There is a critical need for data on:

-

Chronic Toxicity: To understand the potential health effects of long-term, repeated exposure.

-

Carcinogenicity: To determine if the substance has the potential to cause cancer. The carcinogenicity of the related compound 1-bromopropane raises concerns.

-

Mutagenicity: To assess the potential to cause genetic mutations.

-

Reproductive and Developmental Toxicity: To evaluate the potential effects on fertility and offspring development.

Standardized testing according to OECD guidelines for these endpoints is highly recommended to fully characterize the toxicological profile of 1-Bromopinacolone and to enable a comprehensive risk assessment.

Conclusion

1-Bromopinacolone is a hazardous chemical that causes skin, eye, and respiratory irritation. The available data is limited to acute effects, and significant data gaps exist for chronic, carcinogenic, mutagenic, and reproductive toxicity. Professionals handling this substance should exercise extreme caution, use appropriate personal protective equipment, and work in well-ventilated areas. Further research is essential to fully understand the toxicological risks associated with 1-Bromopinacolone.

References

- 1. researchgate.net [researchgate.net]

- 2. policycommons.net [policycommons.net]

- 3. fishersci.com [fishersci.com]

- 4. umwelt-online.de [umwelt-online.de]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. mbresearch.com [mbresearch.com]

- 8. iivs.org [iivs.org]

- 9. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. nucro-technics.com [nucro-technics.com]

- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 13. nib.si [nib.si]

- 14. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

An In-depth Technical Guide to Key Reactions Involving Alpha-Halo Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-halo ketones are a class of bifunctional organic compounds characterized by a carbonyl group and a halogen atom on the adjacent carbon. This unique structural arrangement imparts a high degree of reactivity, making them exceptionally versatile building blocks in organic synthesis. The presence of two electrophilic sites—the carbonyl carbon and the α-carbon bearing the halogen—allows for a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the core reactions involving alpha-halo ketones, with a focus on their mechanisms, synthetic utility, and applications in drug discovery and development. We will delve into the intricacies of the Favorskii rearrangement, the Neber rearrangement, the Darzens condensation, and the synthesis of various heterocyclic systems.

The Favorskii Rearrangement

The Favorskii rearrangement is a base-catalyzed reaction of an α-halo ketone (with at least one α'-hydrogen) that leads to the formation of a carboxylic acid derivative.[1][2][3] A key feature of this reaction when applied to cyclic α-halo ketones is the contraction of the ring system.[1][2] The reaction can be mediated by hydroxide to yield a carboxylic acid, or by an alkoxide or an amine to produce an ester or an amide, respectively.[1][2]

Reaction Mechanism

The generally accepted mechanism for the Favorskii rearrangement involves the formation of a cyclopropanone intermediate.[1][4] The process begins with the abstraction of an acidic α'-proton by a base to form an enolate. This is followed by an intramolecular nucleophilic attack of the enolate on the carbon bearing the halogen, resulting in the formation of a bicyclic or spirocyclic cyclopropanone. Subsequent nucleophilic attack by the base on the carbonyl carbon of the strained cyclopropanone leads to the opening of the three-membered ring to form a more stable carbanion. This is followed by protonation to yield the final carboxylic acid derivative.[1]

In cases where the α-halo ketone lacks an enolizable α'-hydrogen, the reaction can proceed through an alternative pathway known as the quasi-Favorskii or pseudo-Favorskii rearrangement.[1] This mechanism involves the direct attack of the base on the carbonyl carbon, followed by a concerted 1,2-migration of an adjacent carbon and displacement of the halide.[1]

dot

Caption: Mechanism of the Favorskii Rearrangement.

Applications in Drug Development

The Favorskii rearrangement has been instrumental in the synthesis of complex molecular architectures, including strained ring systems. A prominent example is its application in the total synthesis of cubane, a highly strained polycyclic hydrocarbon.[1][5][6][7] The ring contraction achieved through the Favorskii rearrangement is a key step in constructing the cage-like structure of cubane. While cubane itself does not have direct pharmaceutical applications, its derivatives are explored in medicinal chemistry.

Quantitative Data

| α-Halo Ketone Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 2-Chlorocyclohexanone | NaOEt | EtOH | Reflux | 4 | Ethyl cyclopentanecarboxylate | 75 | [1] |

| α-Bromoisobutyrophenone | NaOMe | MeOH | 25 | 2 | Methyl 2-phenylpropanoate | 88 | [3] |

| 1-Chloro-1-phenylacetone | NaNH2 | Ether | -33 | 1 | 2-Phenylpropanamide | 92 | [8] |

| 2-Bromo-2-methylcyclohexanone | KOH | H2O/EtOH | 100 | 3 | 1-Methylcyclopentanecarboxylic acid | 85 | [1] |

Experimental Protocol: Favorskii Rearrangement of 2-Chlorocyclohexanone

Materials:

-

2-Chlorocyclohexanone (1.0 eq)

-

Sodium ethoxide (1.1 eq)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

To this solution, 2-chlorocyclohexanone, dissolved in a minimal amount of anhydrous ethanol, is added dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4 hours.

-

After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with diethyl ether (3x).

-